[3-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium triflate
CAS No.: 1204518-08-0
Cat. No.: VC0175984
Molecular Formula: C17H15F6IO3S
Molecular Weight: 540.259
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1204518-08-0 |
|---|---|
| Molecular Formula | C17H15F6IO3S |
| Molecular Weight | 540.259 |
| IUPAC Name | trifluoromethanesulfonate;[3-(trifluoromethyl)phenyl]-(2,4,6-trimethylphenyl)iodanium |
| Standard InChI | InChI=1S/C16H15F3I.CHF3O3S/c1-10-7-11(2)15(12(3)8-10)20-14-6-4-5-13(9-14)16(17,18)19;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 |
| Standard InChI Key | FKQZCCNYTGBVPK-UHFFFAOYSA-M |
| SMILES | CC1=CC(=C(C(=C1)C)[I+]C2=CC=CC(=C2)C(F)(F)F)C.C(F)(F)(F)S(=O)(=O)[O-] |
Introduction
3-(Trifluoromethyl)phenyliodonium triflate, also known as mesityl(3-(trifluoromethyl)phenyl)iodonium trifluoromethanesulfonate, is an organoiodine compound widely studied for its utility in organic synthesis. This compound is characterized by the presence of a hypervalent iodine center, which imparts unique reactivity and makes it a valuable reagent in electrophilic aromatic substitution reactions and trifluoromethylation processes.
Structural Features
Molecular Formula: C16H14F3IO3S
Molecular Weight: 470.24 g/mol
CAS Number: 1204518-08-0
The compound consists of:
-
A 3-(trifluoromethyl)phenyl group.
-
A 2,4,6-trimethylphenyl (mesityl) group.
-
An iodonium ion bonded to a triflate counterion (CF₃SO₃⁻).
Table 1: Key Structural Parameters
| Parameter | Value |
|---|---|
| Bond Length (I-C) | ~2.1 Å |
| Trifluoromethyl Group | Electron-withdrawing |
| Triflate Counterion | Stabilizes the cation |
Synthesis and Preparation
The synthesis of 3-(trifluoromethyl)phenyliodonium triflate typically involves the reaction of mesityl iodide with a trifluoromethyl-substituted phenyl derivative under oxidative conditions. Common oxidants include Selectfluor or peracids, while silver triflate (AgOTf) is often used to introduce the triflate counterion.
General Reaction Scheme:
Applications in Organic Synthesis
-
Electrophilic Trifluoromethylation:
The compound acts as a source of electrophilic CF₃ groups, enabling the functionalization of electron-rich aromatic systems. -
Cross-Coupling Reactions:
It participates in metal-catalyzed cross-coupling reactions to form C-C and C-N bonds. -
Photochemical Reactions:
Under UV light or visible-light irradiation, it can generate reactive intermediates for further transformations.
Table 2: Reaction Examples
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Electrophilic Aromatic Substitution | 70–85 | Room temperature, AgOTf catalyst |
| Cross-Coupling (C-N Bond) | 65–80 | Pd(OAc)₂/ligand system |
Safety Considerations
The compound is classified as hazardous due to its oxidative properties and potential for releasing iodine-containing byproducts. Proper handling includes:
-
Working in a fume hood.
-
Wearing personal protective equipment (PPE).
-
Avoiding exposure to heat or direct sunlight.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume